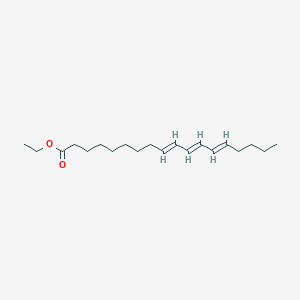

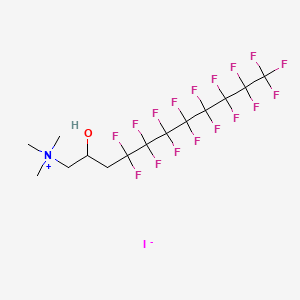

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

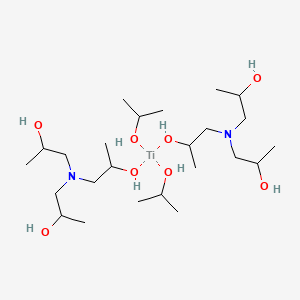

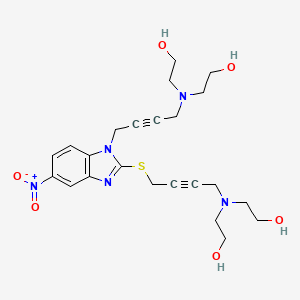

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロ-2-ヒドロキシウンデシル)トリメチルアンモニウムヨージドは、フッ素化四級アンモニウム化合物です。この化合物は、長いパーフルオロ化炭素鎖とトリメチルアンモニウムヨージド基を含む独自の構造によって特徴付けられます。この化合物は、界面活性剤としての特性が知られており、さまざまな産業および科学的用途に使用されています。

準備方法

合成経路と反応条件

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロ-2-ヒドロキシウンデシル)トリメチルアンモニウムヨージドの合成は、通常、ヨウ素化剤の存在下で、パーフルオロ化アルコールとトリメチルアミンを反応させることから始まります。反応条件には、多くの場合、次のようなものが含まれます。

温度: 反応を促進するために、中程度の温度(約50〜70°C)。

溶媒: メタノールやエタノールなどの極性溶媒が一般的に使用されます。

触媒: 反応を促進するために、水酸化ナトリウムなどの塩基が使用される場合があります。

工業生産方法

工業的な設定では、この化合物の生産には、品質と収量の一貫性を確保するために、連続式フローリアクターが使用される場合があります。プロセスには、目的の製品を高い純度で得るための再結晶やクロマトグラフィーなどの精製工程も含まれる場合があります。

化学反応の分析

反応の種類

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロ-2-ヒドロキシウンデシル)トリメチルアンモニウムヨージドは、次のようなさまざまな化学反応を起こす可能性があります。

置換反応: ヨウ化物イオンは、塩化物や臭化物などの他の求核試薬と置換することができます。

酸化反応: ヒドロキシル基を酸化してカルボニル基を形成することができます。

還元反応: この化合物は、還元して、特性が変化したさまざまな誘導体を形成することができます。

一般的な試薬と条件

置換反応: 水溶液中の塩化ナトリウムや臭化ナトリウムなどの試薬。

酸化反応: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。

還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

生成される主な生成物

置換反応: (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロ-2-ヒドロキシウンデシル)トリメチルアンモニウム塩化物または臭化物の生成。

酸化反応: 対応するケトンまたはアルデヒドの生成。

還元反応: 異なる鎖長のアルコール誘導体の生成。

科学研究における用途

化学

化学において、この化合物は界面活性剤および乳化剤として使用されます。その独自の構造により、さまざまな溶媒中のエマルジョンを安定化させ、粒子を分散させることができます。

生物学

生物学的研究では、フッ素化化合物と生体膜との相互作用を研究するために使用されます。その界面活性剤としての特性により、リポソームやその他の小胞構造の調製に役立ちます。

医学

医学において、(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロ-2-ヒドロキシウンデシル)トリメチルアンモニウムヨージドは、その潜在的な抗菌特性について調査されています。また、脂質膜と相互作用する能力により、薬物送達システムの構成要素としても研究されています。

産業

工業的には、この化合物は、特殊なコーティングや潤滑剤の配合に使用されています。そのフッ素化鎖は、溶媒や化学薬品に対する優れた耐性を提供し、過酷な環境に適しています。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a surfactant and emulsifying agent. Its unique structure allows it to stabilize emulsions and disperse particles in various solvents.

Biology

In biological research, it is used to study the interactions between fluorinated compounds and biological membranes. Its surfactant properties make it useful in the preparation of liposomes and other vesicular structures.

Medicine

In medicine, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide is investigated for its potential antimicrobial properties. It is also explored as a component in drug delivery systems due to its ability to interact with lipid membranes.

Industry

Industrially, this compound is used in the formulation of specialty coatings and lubricants. Its fluorinated chain provides excellent resistance to solvents and chemicals, making it suitable for harsh environments.

作用機序

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロ-2-ヒドロキシウンデシル)トリメチルアンモニウムヨージドの作用機序には、脂質膜との相互作用が含まれます。フッ素化鎖は脂質二重層に挿入され、膜構造を破壊し、透過性を高めます。この特性は、その抗菌活性と薬物送達システムでの使用に活用されています。

類似の化合物との比較

類似の化合物

- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロ-2-ヒドロキシウンデシル)トリメチルアンモニウム塩化物

- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロ-2-ヒドロキシウンデシル)トリメチルアンモニウム臭化物

- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロ-2-ヒドロキシウンデシル)トリメチルアンモニウム硫酸塩

独自性

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロ-2-ヒドロキシウンデシル)トリメチルアンモニウムヨージドの独自性は、ヨウ化物基にあり、これは特定の反応性と特性を付与します。塩化物および臭化物と比較して、ヨウ化物変異体は、異なる溶解性および反応性プロファイルを呈することがあり、これらの特性が有利である特定の用途に適しています。

類似化合物との比較

Similar Compounds

- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium chloride

- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium bromide

- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium sulfate

Uniqueness

The uniqueness of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide lies in its iodide group, which imparts specific reactivity and properties. Compared to its chloride and bromide counterparts, the iodide variant may exhibit different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

特性

CAS番号 |

92071-84-6 |

|---|---|

分子式 |

C14H15F17INO |

分子量 |

663.15 g/mol |

IUPAC名 |

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-trimethylazanium;iodide |

InChI |

InChI=1S/C14H15F17NO.HI/c1-32(2,3)5-6(33)4-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31;/h6,33H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChIキー |

JJQUHEQVLGAENB-UHFFFAOYSA-M |

正規SMILES |

C[N+](C)(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。